

D-(+)-Cellohexose Eicosaacetate: A Technical Overview

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Compound of Interest

Compound Name: *D-(+)-Cellohexose eicosaacetate*

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Abstract

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexaose, a hexasaccharide of glucose. It is classified as a biochemical reagent and is noted for its potential application in glycobiology and as a specialized enzyme inhibitor for research in areas such as diabetes, cancer, and inflammatory disorders.[1][2] This technical guide provides a summary of the available information on **D-(+)-Cellohexose eicosaacetate**, outlines hypothetical experimental protocols for its synthesis and characterization, and presents illustrative workflows for its potential applications in research. Due to the limited availability of public data, some sections of this guide are based on established methodologies for similar carbohydrate compounds.

Chemical Structure and Properties

D-(+)-Cellohexose eicosaacetate is an oligosaccharide derivative where all hydroxyl groups of D-(+)-Cellohexose are acetylated. The core structure consists of six $\beta(1 \rightarrow 4)$ linked D-glucose units. The extensive acetylation renders the molecule significantly more hydrophobic than its parent cellohexaose.

Table 1: Chemical and Physical Properties of **D-(+)-Cellohexose Eicosaacetate**

Property	Value	Source
Molecular Formula	C76H102O51	[2] [3]
Molecular Weight	1831.59 g/mol	[2]
CAS Number	355012-91-8	[2] [3]
Appearance	Not specified (likely a white to off-white solid)	N/A
Solubility	Not specified (expected to be soluble in chlorinated solvents and other organic solvents, and insoluble in water)	N/A
Storage Temperature	4°C	[3]

Hypothetical Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **D-(+)-Cellohexose eicosaacetate** are not readily available in the public domain. The following protocols are illustrative and based on standard procedures for the acetylation and characterization of carbohydrates.

Synthesis of D-(+)-Cellohexose Eicosaacetate

This protocol describes a general method for the peracetylation of an oligosaccharide.

Materials:

- D-(+)-Cellohexaose
- Acetic anhydride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve D-(+)-Cellohexaose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add acetic anhydride dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to yield **D-(+)-Cellohexose eicosaacetate**.

Characterization of D-(+)-Cellohexose Eicosaacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve the sample in deuterated chloroform (CDCl_3). The spectrum is expected to show characteristic signals for the anomeric protons, the pyranose ring protons, and the methyl protons of the acetate groups.
- ^{13}C NMR: The spectrum will show signals for the carbons of the glucose rings and the carbonyl and methyl carbons of the acetate groups.

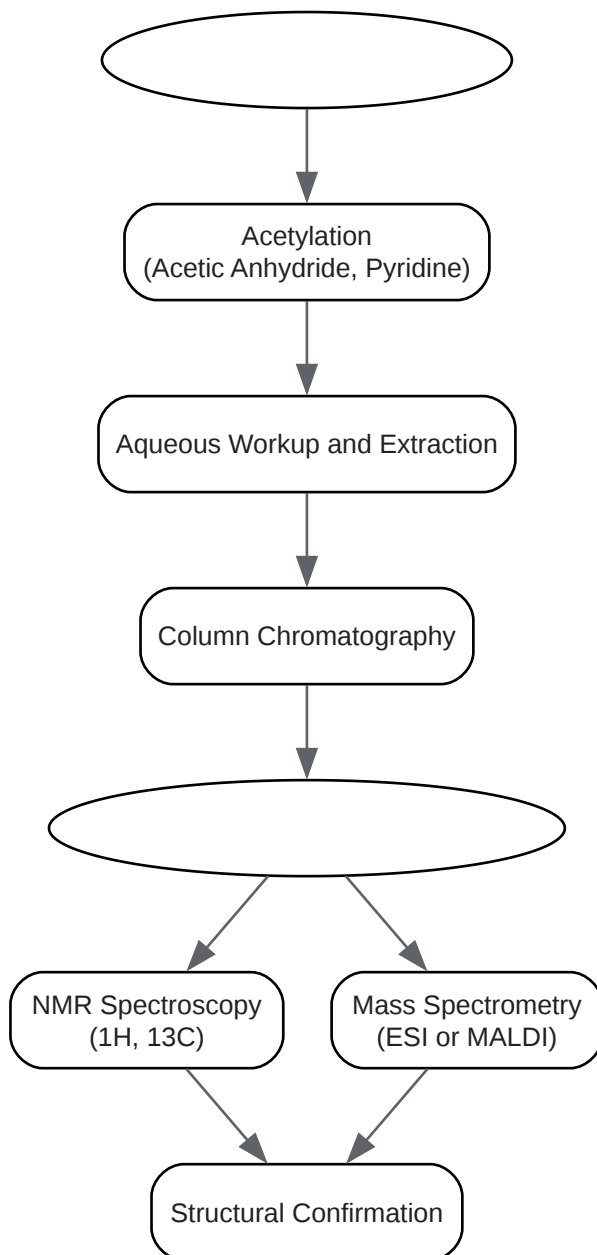
Mass Spectrometry (MS):

- Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques. The mass spectrum should show a prominent peak corresponding to the molecular ion $[\text{M}+\text{Na}]^+$ or $[\text{M}+\text{K}]^+$.

Logical and Experimental Workflows

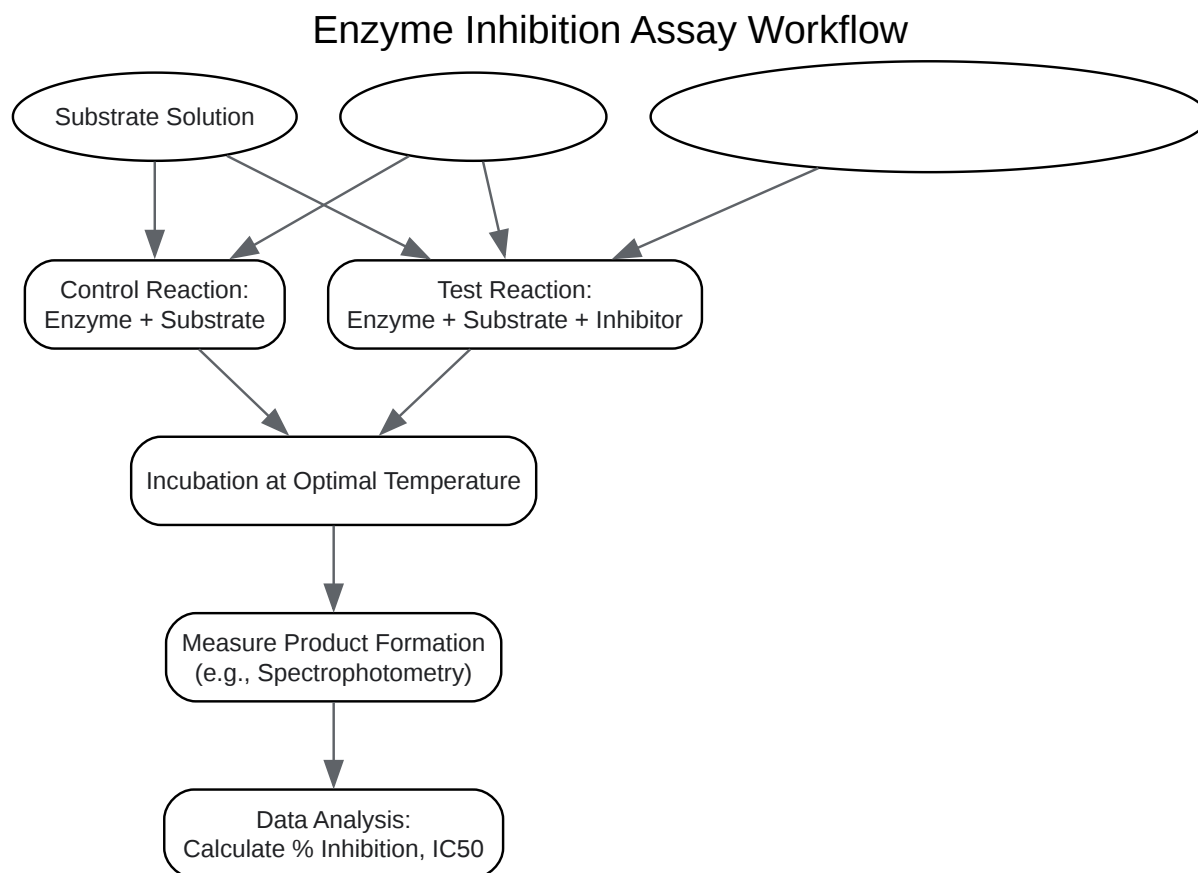
The following diagrams illustrate logical workflows for the synthesis, characterization, and potential application of **D-(+)-Cellohexose eicosaacetate**.

Synthesis and Characterization Workflow



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Caption: Synthesis and characterization workflow for **D-(+)-Cellohexose eicosaacetate**.



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Caption: General workflow for an enzyme inhibition assay using **D-(+)-Cellohexose eicosaacetate**.

Potential Research Applications

While specific studies on **D-(+)-Cellohexose eicosaacetate** are scarce, its classification as a potential enzyme inhibitor suggests several avenues for research:

- **Glycoside Hydrolase Inhibition:** As a carbohydrate derivative, it could be investigated as an inhibitor of cellulases or other glycoside hydrolases. This has relevance in biofuel research and understanding carbohydrate metabolism.
- **Anti-inflammatory Research:** The general mention of its use in inflammation studies suggests it could be screened for activity against enzymes involved in the inflammatory cascade.

- Cancer and Diabetes Research: Its potential role in these areas would likely involve screening against specific enzymatic targets relevant to these diseases.

Conclusion

D-(+)-Cellohexose eicosaacetate is a commercially available but poorly documented carbohydrate derivative. While its basic chemical identity is established, a significant gap exists in the public domain regarding its detailed synthesis, spectroscopic data, and specific biological activities. The hypothetical protocols and workflows provided in this guide are intended to serve as a starting point for researchers interested in investigating this and similar compounds. Further research is warranted to elucidate the specific enzymatic inhibitory properties and potential therapeutic applications of **D-(+)-Cellohexose eicosaacetate**.

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